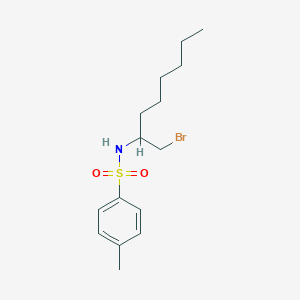
1,1'-Bi(cyclopropyl)-2,2,3,3-tetracarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Bi(cyclopropyl)-2,2,3,3-tetracarbonitrile is a unique organic compound characterized by its highly strained bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bi(cyclopropyl)-2,2,3,3-tetracarbonitrile typically involves the cycloaddition reactions of suitable precursors. One common method is the [2+2] cycloaddition of terminal alkenes with allenoates, which enables the rapid formation of cyclobutane derivatives under simple and robust reaction conditions . The reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the formation of the strained bicyclic structure.
Industrial Production Methods
Industrial production of 1,1’-Bi(cyclopropyl)-2,2,3,3-tetracarbonitrile may involve large-scale cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Bi(cyclopropyl)-2,2,3,3-tetracarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: Nucleophilic substitution reactions can replace the nitrile groups with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as halides (e.g., NaBr) or alkylating agents (e.g., alkyl halides) are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclopropyl ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or alkylated cyclopropyl derivatives.
Applications De Recherche Scientifique
1,1’-Bi(cyclopropyl)-2,2,3,3-tetracarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a precursor for the preparation of cyclopropyl-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its high reactivity and stability.
Mécanisme D'action
The mechanism of action of 1,1’-Bi(cyclopropyl)-2,2,3,3-tetracarbonitrile involves its interaction with molecular targets through its highly strained bicyclic structure. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological pathways. The nitrile groups can also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity to specific targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Bi(cyclopropyl)-1-amine: A related compound with an amine group instead of nitrile groups.
1,1’-Dimethyl-1,1’-bi(cyclopropyl): A similar compound with methyl groups instead of nitrile groups.
Cyclopropyl ketones: Compounds with a cyclopropyl ring and a ketone functional group.
Uniqueness
1,1’-Bi(cyclopropyl)-2,2,3,3-tetracarbonitrile is unique due to its tetracarbonitrile functional groups, which provide distinct reactivity and potential applications compared to other cyclopropyl-containing compounds. The presence of multiple nitrile groups enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
91055-53-7 |
|---|---|
Formule moléculaire |
C10H6N4 |
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
3-cyclopropylcyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C10H6N4/c11-3-9(4-12)8(7-1-2-7)10(9,5-13)6-14/h7-8H,1-2H2 |
Clé InChI |
BEYASNPXTRCZSY-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2C(C2(C#N)C#N)(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]propanoic acid](/img/structure/B14355366.png)
![5-Fluorotetracyclo[8.2.1.0~2,9~.0~3,8~]trideca-3,5,7-triene](/img/structure/B14355381.png)
![Dispiro[2.2.2~6~.2~3~]dec-9-ene-4,4,5,5-tetracarbonitrile](/img/structure/B14355389.png)
![N-[1-(1H-Benzimidazol-1-yl)-3-methyl-1-oxobutan-2-yl]formamide](/img/structure/B14355394.png)


![N'',N'''-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine](/img/structure/B14355405.png)

![4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]phenol](/img/structure/B14355411.png)

![1-[3-(Cyclopentanesulfonyl)propoxy]-3-methoxybenzene](/img/structure/B14355422.png)



